molecular formula C40H66FN5O14 B1247203 Dexamethasone mixture with tobramycin CAS No. 288392-57-4

Dexamethasone mixture with tobramycin

Katalognummer B1247203
CAS-Nummer: 288392-57-4
Molekulargewicht: 860 g/mol
InChI-Schlüssel: DWLNMMCXGSKYEM-VQHMUFKESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

A topical preparation of tobramycin and dexamethasone that is used for treating or preventing superficial bacterial infections of the eye.

Wissenschaftliche Forschungsanwendungen

1. Treatment of Ocular Infections and Inflammations

Research indicates that the combination of dexamethasone with tobramycin is highly effective in treating various ocular conditions, particularly those involving inflammation and bacterial infections. Studies have demonstrated the efficacy of this combination in treating chronic suppurative otitis media, ocular inflammation after cataract surgery, and blepharitis, offering both anti-inflammatory and antibacterial benefits. Notably, the combination has been shown to provide faster relief from inflammation compared to other treatments and is well-tolerated by patients. Its application spans across multiple ocular conditions, showcasing its versatility as a treatment option in ophthalmology (Alper et al., 2000), (Russo et al., 2007), (Torkildsen et al., 2011).

2. Enhancing Drug Delivery and Stability

Innovative formulations involving dexamethasone and tobramycin, such as microemulsions and novel suspension technologies, have been developed to enhance drug delivery to the anterior segment of the eye. These advancements not only improve the treatment's efficacy by increasing drug stability and bioavailability but also offer the potential for reduced dosing frequency and enhanced patient compliance. Studies have highlighted the stability and increased anti-inflammatory and antibacterial activity of these novel formulations, suggesting that they could be effective alternatives to traditional eye drop suspensions (Bachu et al., 2018), (Scoper et al., 2008).

3. Comparative Effectiveness and Safety Profiles

Several studies have focused on comparing the effectiveness and safety profiles of dexamethasone-tobramycin combinations with other antibiotic and steroid combinations. These studies provide valuable insights into the relative performance of these treatments in controlling ocular inflammation and infection. For instance, the combination has been compared with other formulations for controlling inflammation post-ophthalmic surgeries, with results indicating its efficacy and the importance of monitoring specific parameters like intraocular pressure. These comparative studies are crucial for understanding the nuanced performance of dexamethasone-tobramycin combinations in various clinical scenarios and patient populations (Notivol et al., 2004), (Yan et al., 2013).

Eigenschaften

CAS-Nummer

288392-57-4

Produktname

Dexamethasone mixture with tobramycin

Molekularformel

C40H66FN5O14

Molekulargewicht

860 g/mol

IUPAC-Name

(2S,3R,4S,5S,6R)-4-amino-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,5S,6R)-3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol;(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C22H29FO5.C18H37N5O9/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24;19-3-9-8(25)2-7(22)17(29-9)31-15-5(20)1-6(21)16(14(15)28)32-18-13(27)11(23)12(26)10(4-24)30-18/h6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3;5-18,24-28H,1-4,19-23H2/t12-,15+,16+,17+,19+,20+,21+,22+;5-,6+,7+,8-,9+,10+,11-,12+,13+,14-,15+,16-,17+,18+/m10/s1

InChI-Schlüssel

DWLNMMCXGSKYEM-VQHMUFKESA-N

Isomerische SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C.C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H](C[C@@H]([C@H](O3)CN)O)N)N

SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C.C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(CC(C(O3)CN)O)N)N

Kanonische SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C.C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(CC(C(O3)CN)O)N)N

Andere CAS-Nummern

288392-57-4

Synonyme

TobraDex
TobraDex ST
Tobramycin Dexamethasone Drug Combination
Tobramycin, Dexamethasone Drug Combination
Tobramycin-Dexamethasone Drug Combination

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dexamethasone mixture with tobramycin
Reactant of Route 2
Dexamethasone mixture with tobramycin
Reactant of Route 3
Dexamethasone mixture with tobramycin
Reactant of Route 4
Dexamethasone mixture with tobramycin
Reactant of Route 5
Dexamethasone mixture with tobramycin
Reactant of Route 6
Dexamethasone mixture with tobramycin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.